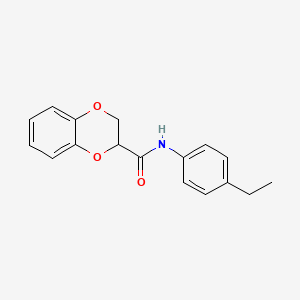

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-12-7-9-13(10-8-12)18-17(19)16-11-20-14-5-3-4-6-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWVNSLAZAYGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine derivative with an appropriate amine, such as 4-ethylphenylamine, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the ethylphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Research has indicated that compounds related to N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of benzodioxine compounds show promising anticancer effects. For instance, compounds similar to this compound have been tested against various cancer cell lines with notable results:

- IC50 values for some derivatives were found to be less than 10 nM against murine P388 leukemia and human Jurkat leukemia cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzodioxine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodioxine derivatives have been explored in various studies, showing effectiveness in reducing inflammation markers in vitro and in vivo models .

Case Studies

Several case studies highlight the applications of this compound and its analogs:

Case Study 1: Anticancer Screening

A study assessed the anticancer potential of a series of benzodioxine derivatives through high-throughput screening against common cancer cell lines. The results indicated that certain modifications to the benzodioxine structure significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The benzodioxine carboxamide core demonstrates scaffold versatility , enabling activity across diverse targets (viruses, immune checkpoints, metabolic enzymes) .

- Substituent-Driven Selectivity : For example, sulfonamide groups (F0451-2187) favor antiviral activity, while hydrophobic aryl groups enhance receptor binding in antihypertensive candidates .

Pharmacokinetic and Toxicity Considerations

- ADMET Profiles : Computational screening (e.g., ) prioritizes compounds with favorable absorption and low toxicity, though experimental validation is pending .

Biological Activity

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₇H₁₇N₁O₃

- Molecular Weight : 283.33 g/mol

- IUPAC Name : this compound

The compound consists of a benzodioxine ring system fused with a carboxamide group and an ethylphenyl substituent. This unique structure is believed to contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, impacting various biochemical pathways. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which is implicated in cancer progression. CDK9 is involved in the transcriptional regulation of anti-apoptotic proteins, making it a target for cancer therapy .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

- Study Findings : A phenotypic screen identified this compound as a potential CDK9 inhibitor that effectively reduces cell viability in cancer cells overexpressing CDK9 .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial properties. The benzodioxine structure is known for its diverse biological activities, including antimicrobial effects against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Q. What are the standard synthetic routes for preparing N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Benzodioxine Core Formation : Cyclization of catechol derivatives with epichlorohydrin or similar reagents to construct the 1,4-benzodioxine scaffold.

Carboxamide Introduction : Coupling the benzodioxine intermediate with 4-ethylphenylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .

Purification : Column chromatography or recrystallization to isolate the target compound.

Key considerations include optimizing reaction temperature (e.g., 60–80°C for amide coupling) and solvent selection (e.g., DMF or THF) to improve yields (typically 50–70% for analogous compounds) .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and bond connectivity. For example, the ethyl group on the phenyl ring shows characteristic triplet and quartet signals in 1H NMR .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected m/z for C17H17NO3: ~283.12).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide group .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles.

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase, with IC50 values calculated using dose-response curves .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer: Regioselectivity in benzodioxine derivatives is influenced by:

- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) to guide coupling reactions.

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for Suzuki-Miyaura cross-couplings to control substitution patterns .

- Computational Modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?

Methodological Answer: Discrepancies arise due to solvation effects or protein flexibility. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : 100-ns simulations to assess ligand-protein binding stability under physiological conditions .

- Free Energy Perturbation (FEP) : To refine binding affinity predictions and validate docking scores (e.g., Glide SP scores > -8 kcal/mol) .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can structure-activity relationships (SAR) guide optimization of pharmacological properties?

Methodological Answer: SAR studies should focus on:

- Substituent Modulation : Replacing the 4-ethylphenyl group with fluorinated or heteroaromatic moieties to enhance lipophilicity or target affinity. For example, fluorophenyl analogs show improved blood-brain barrier penetration .

- Bioisosteric Replacement : Swapping the benzodioxine ring with thiophene or pyridine to alter metabolic stability .

- Pharmacokinetic Profiling : In vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize derivatives .

Q. What experimental designs are recommended for analyzing metabolic stability?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4 substrate: midazolam) to assess enzyme inhibition potential .

- Metabolite Identification : High-resolution LC-QTOF-MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological targets?

Methodological Answer:

- Target Deconvolution : Use chemoproteomics (e.g., affinity-based protein profiling) to identify off-target interactions .

- Orthogonal Assays : Compare results across multiple platforms (e.g., enzymatic vs. cell-based assays) to confirm target engagement .

- Literature Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., N-(2-iodophenyl)- analogs) to identify conserved mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.